molecular formula C7H5BrClFO3S B1377406 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride CAS No. 1443979-74-5

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B1377406
CAS RN: 1443979-74-5
M. Wt: 303.53 g/mol
InChI Key: NHUNHVWVWOIQFW-UHFFFAOYSA-N
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Description

“4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride” is a benzenesulfonyl chloride derivative . It is a versatile material extensively used in scientific research for its diverse applications, including drug synthesis, organic transformations, and material science advancements .


Molecular Structure Analysis

The molecular formula of “4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride” is C7H5BrClFO3S . The InChI code is 1S/C7H5BrClFO3S/c1-13-6-3-5 (10)4 (8)2-7 (6)14 (9,11)12/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride” is 303.53 g/mol . No other physical or chemical properties were found in the search results.

Scientific Research Applications

Regioselective Synthesis and Fluorosulfonylation

A novel fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), has shown promise in regioselective synthesis, functioning as a tris-electrophile and sulfur(vi) fluoride exchange (SuFEx) clickable material. It offers a direct route to isoxazoles with sulfonyl fluoride moieties, indicating potential applications of related compounds in synthesizing functionalized molecules for research purposes (Leng & Qin, 2018).

Anticancer Activity Studies

Derivatives synthesized from similar compounds, such as 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been explored for their anticancer activities. Such studies underline the importance of these compounds in developing therapeutic agents against cancer, providing a foundation for further research in medicinal chemistry (Miao et al., 2010).

Practical Synthesis and Chemical Modification

The compound and its analogs are pivotal in practical syntheses and chemical modifications, leading to the creation of molecules with potential biological activity. For example, practical syntheses of related sulfone and sulfonamide compounds have been reported, highlighting the versatility and importance of these chemical intermediates in synthesizing bioactive molecules (Perlow et al., 2007).

Electrolyte Additives in Lithium-Ion Batteries

In the field of energy storage, derivatives such as 4-bromo-2-fluoromethoxybenzene have been studied as novel bi-functional electrolyte additives for lithium-ion batteries. These additives can electrochemically polymerize to form a protective film, enhancing the thermal stability and fire retardancy of lithium-ion batteries without compromising their performance. This application signifies the compound's relevance beyond pharmaceuticals, extending into material science and engineering (Zhang, 2014).

Safety and Hazards

“4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride” may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear suitable protective clothing, gloves, and eye/face protection, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Due to its functional groups, it holds potential for use in organic synthesis, particularly in halogenation and sulfonylation reactions.

Mode of Action

FBMSC is an aromatic organic compound belonging to the class of arylsulfonyl chlorides. It has several key features that contribute to its mode of action:

The sulfonyl chloride (SO2Cl) group is a good leaving group, making FBMSC a potential halogenating agent for introducing other halogens (e.g., I, Br) to aromatic compounds. FBMSC could potentially act as a sulfonylating agent, transferring the SO2Cl group to other molecules containing reactive nucleophiles (e.g., amines, phenols).

Biochemical Pathways

The compound’s potential for halogenation and sulfonylation suggests it could influence a variety of biochemical pathways, particularly those involving aromatic compounds.

Pharmacokinetics

Some general properties can be inferred from its molecular structure:

Result of Action

Its potential for halogenation and sulfonylation suggests it could modify the structure and function of target molecules.

Action Environment

The action of FBMSC can be influenced by various environmental factors:

properties

IUPAC Name

4-bromo-5-fluoro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO3S/c1-13-6-2-4(8)5(10)3-7(6)14(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUNHVWVWOIQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride

CAS RN

1443979-74-5
Record name 4-bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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